![molecular formula C6H4ClNO2 B3272941 6-Hydroxynicotinoyl chloride CAS No. 57659-03-7](/img/structure/B3272941.png)
6-Hydroxynicotinoyl chloride
Overview
Description
6-Hydroxynicotinoyl chloride is an intermediate in the microbial transformation of nicotine into valuable functionalized pyridine compounds . It is produced from nicotine in tobacco wastes using genetically engineered Agrobacterium tumefaciens S33 . This compound can be used as a renewable precursor to synthesize drugs and insecticides .
Synthesis Analysis
The synthesis of 6-Hydroxynicotinoyl chloride involves a biocatalytic route from nicotine by blocking the nicotine catabolic pathway via gene disruption . The key enzyme decomposing 6-hydroxynicotine, named 6-hydroxynicotine oxidase, is disrupted in A. tumefaciens S33 . At 30 °C and pH 7.0, nicotine could be efficiently transformed into 6-hydroxynicotine by the whole cells cultivated with glucose/ammonium/6-hydroxy-3-succinoylpyridine medium .Molecular Structure Analysis
The molecular formula of 6-Hydroxynicotinoyl chloride is C6H4ClNO2 . The average mass is 176.000 Da and the monoisotopic mass is 174.959167 Da .Chemical Reactions Analysis
6-Hydroxynicotinoyl chloride is produced by reacting 6-hydroxynicotinic acid with an acid chloride . The product could be purified easily by dichloromethane extraction with a recovery of 76.8% .Safety and Hazards
Future Directions
The future direction of research on 6-Hydroxynicotinoyl chloride seems to be focused on utilizing tobacco and its wastes as a biomass resource by converting nicotine into valuable hydroxylated-pyridine compounds . This provides an alternative green strategy for the production of valuable chemicals .
properties
IUPAC Name |
6-oxo-1H-pyridine-3-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-6(10)4-1-2-5(9)8-3-4/h1-3H,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUJAURKGQRLFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxynicotinoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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